1,2-Dimethyl-4-nitrobenzene

Overview

Description

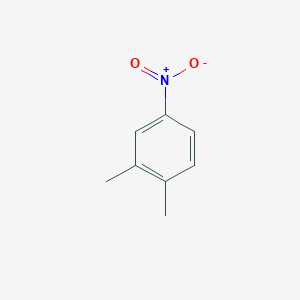

1,2-Dimethyl-4-nitrobenzene is an aromatic compound with the molecular formula C8H9NO2. It is also known as 4-nitro-o-xylene. This compound is characterized by a benzene ring substituted with two methyl groups and one nitro group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .

Mechanism of Action

Target of Action

1,2-Dimethyl-4-nitrobenzene, also known as 4-Nitro-o-xylene , is an organic compound that primarily targets aromatic compounds in its reactions . The primary targets are the pi electrons in the aromatic ring of benzene .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of aromatic compounds . The compound’s nitro group imposes a metabolic block on aromatic compounds, which is overcome by two principal strategies: oxidative denitration and subsequent ring-fission, and the reduction of the nitro substituent .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 1511626 , can influence its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of aromatic compounds. The compound’s electrophilic aromatic substitution results in the formation of a substituted benzene ring . This can lead to changes in the structure and function of the affected molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature and pressure can affect the compound’s phase change data, including its boiling point and enthalpy of vaporization . .

Biochemical Analysis

Biochemical Properties

Nitroaromatic compounds like 1,2-Dimethyl-4-nitrobenzene are known to interact with various enzymes and proteins . The nitro group (−NO2) in these compounds can undergo reduction, forming intermediates that can interact with various biomolecules . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.

Cellular Effects

Nitroaromatic compounds are generally known to cause cellular stress and can be toxic . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitroaromatic compounds can undergo a variety of reactions, including reduction and nucleophilic substitution . These reactions can lead to the formation of intermediates that can interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It is known that this compound is stable under normal conditions .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Nitroaromatic compounds can be metabolized through various pathways, including reduction and nucleophilic substitution .

Preparation Methods

1,2-Dimethyl-4-nitrobenzene can be synthesized through several methods:

Chemical Reactions Analysis

Scientific Research Applications

1,2-Dimethyl-4-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

1,2-Dimethyl-4-nitrobenzene can be compared with other nitroaromatic compounds such as:

Nitrobenzene: Lacks the methyl groups, making it less reactive in certain chemical reactions.

2,4-Dimethyl-1-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

4-Nitrotoluene: Contains only one methyl group, affecting its reactivity and applications.

The unique combination of two methyl groups and one nitro group in this compound imparts distinct chemical properties, making it valuable in various applications.

Biological Activity

1,2-Dimethyl-4-nitrobenzene (C8H9NO2), also known as 4-nitro-m-xylene, is an aromatic compound characterized by a nitro group and two methyl groups attached to a benzene ring. It appears as yellow crystalline solids and is utilized in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory medications . Understanding its biological activity is essential for assessing its safety and potential applications.

Toxicological Profile

This compound exhibits low to moderate toxicity in mammals. The oral LD50 for rats is approximately 2,636 mg/kg body weight, while the dermal LD50 for rabbits exceeds 5,695 mg/kg body weight . These values indicate that while the compound can be harmful at high doses, it does not pose significant acute toxicity under typical exposure scenarios.

Table 1: Toxicity Data Summary

| Test Subject | Route of Exposure | LD50 (mg/kg b.w.) |

|---|---|---|

| Rats | Oral | 2,636 |

| Rabbits | Dermal | >5,695 |

Environmental Toxicity

In terms of aquatic toxicity, the compound shows low to moderate effects. For instance, the EC50 values for algal inhibition range from 8.9 mg/L for Chlorella pyrenoidosa to approximately 12 mg/L for green algae . This suggests that while it can affect aquatic organisms, the concentrations required to elicit these effects are relatively high.

Table 2: Aquatic Toxicity Data

| Organism | Endpoint | EC50 (mg/L) |

|---|---|---|

| Chlorella pyrenoidosa | Algal inhibition (96h) | 8.9 |

| Green algae | Algal inhibition (96h) | ~12 |

| Daphnia magna | Acute toxicity | 4.2 - 11.8 |

The biological activity of this compound is influenced by its absorption and metabolism. Nitrotoluenes are generally absorbed through the gastrointestinal tract and lungs, with distribution occurring rapidly throughout the body . The primary metabolic pathways include oxidation and conjugation with glucuronic acid and sulfates, leading to renal excretion.

Absorption and Metabolism

- Absorption : Rapid via gastrointestinal tract and lungs; minimal through skin.

- Metabolism : Involves side-chain oxidation and conjugation.

- Excretion : Primarily through urine; minor fecal excretion observed.

Genotoxicity

In vitro studies have produced mixed results regarding genotoxicity. While some tests indicate potential mutagenic effects, there is a lack of comprehensive in vivo data specific to this compound . Comparisons with structurally similar compounds suggest that further investigation is warranted to clarify its genetic impact.

Biodegradation Studies

Research indicates that this compound can biodegrade under suitable conditions. For instance, studies have demonstrated that activated sludge can degrade nitrotoluene isomers after an acclimation period . This suggests potential environmental persistence but also indicates avenues for bioremediation strategies.

Predictive Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of nitro-substituted aromatic compounds based on their chemical structure . These models can help assess the environmental risks associated with compounds like this compound by correlating structural features with biological activity.

Properties

IUPAC Name |

1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKOYWDLDYELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025133 | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB] | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992), 107 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/ | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.117 (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/ | |

CAS No. |

99-51-4 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI6475010K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 to 88 °F (NTP, 1992), 30-31 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1,2-Dimethyl-4-nitrobenzene in chemical synthesis?

A1: this compound serves as a crucial starting material in the synthesis of various compounds, notably the herbicide pendimethalin . Its reactivity makes it valuable for introducing specific chemical groups and building more complex molecules.

Q2: How does the choice of nitrating agent influence the regioselectivity of o-xylene nitration?

A2: Research indicates that using a mixture of sulfuric acid and fuming nitric acid favors the formation of 1,2-dimethyl-3-nitrobenzene over this compound during o-xylene nitration . Conversely, employing only fuming nitric acid leads to a higher selectivity for this compound . This highlights the significant role of the nitrating agent in directing the reaction pathway and controlling the isomeric product distribution.

Q3: Can you describe the reaction mechanism involved in the formation of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate from this compound?

A3: Nitration of this compound with a mixture of acetic anhydride and trifluoroacetic anhydride proceeds via an electrophilic aromatic substitution mechanism . The nitronium ion, generated in situ, acts as the electrophile and attacks the electron-rich aromatic ring. The resulting resonance-stabilized sigma complex then loses a proton to regenerate the aromaticity, yielding 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate.

Q4: What insights does the nitration of this compound offer regarding the mechanism of electrophilic aromatic substitution?

A4: The observation of a 1,4-nitro group migration during the rearomatization of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate provides compelling evidence for the involvement of a bridged intermediate in the reaction mechanism . This finding contributes to a deeper understanding of the intricacies of electrophilic aromatic substitution reactions.

Q5: How is this compound utilized in analytical chemistry?

A5: this compound serves as a model compound to investigate and characterize desorption rates from octadecylsilyl bonded-phase HPLC (High-Performance Liquid Chromatography) particles . By analyzing its behavior in chromatographic systems, researchers gain valuable insights into the separation process and optimize HPLC method development.

Q6: What are the key challenges and considerations in scaling up the continuous-flow nitration of o-xylene to produce this compound?

A6: Scaling up the continuous flow nitration of o-xylene necessitates careful optimization of reaction parameters such as temperature, residence time, and reactant concentrations to ensure both high yield and selectivity for this compound . Additionally, economic factors, including reactor design and energy consumption, must be considered to achieve cost-effective large-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.